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Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of AZD3965 observed in

preclinical studies. The following troubleshooting guides and frequently asked questions

(FAQs) are designed to address specific issues that may be encountered during experimental

work with this compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of AZD3965 in preclinical

models?

A1: The primary on-target effect of AZD3965 is the potent and selective inhibition of the

monocarboxylate transporter 1 (MCT1).[1][2] This leads to the disruption of lactate transport

across the cell membrane. Preclinical studies have identified potential off-target effects,

primarily related to the expression of MCT1 in non-tumorous tissues. These include ocular and

cardiac toxicities.[3][4]

Q2: What is the selectivity profile of AZD3965 against different MCT isoforms?

A2: AZD3965 is a highly selective inhibitor of MCT1. It exhibits a binding affinity (Ki) of 1.6 nM

for MCT1 and is approximately 10- to 12.5-fold selective over MCT2 (Ki of 20.0 nM).[5]

Preclinical data indicates no significant inhibition of MCT3 or MCT4 at concentrations up to 10

µM.[5][6]
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Q3: What is the mechanism behind the observed ocular toxicity with AZD3965?

A3: The ocular toxicity is considered an on-target effect due to the expression of MCT1 in the

retina.[3] Inhibition of MCT1 in the retina can disrupt normal retinal function.[7][8] In preclinical

rat models, administration of AZD3965 led to a dose-dependent reduction in visual acuity and

changes in the electroretinogram (ERG).[7][8] These effects were found to be reversible upon

cessation of treatment.[7]

Q4: What is the basis for the potential cardiac toxicity of AZD3965?

A4: MCT1 is also expressed in the heart, and its inhibition can potentially lead to cardiac-

related adverse events.[3] Preclinical toxicology findings in the eye and heart, where MCT1 is

expressed, prompted close monitoring of cardiac function in early clinical trials.[4]

Q5: How can resistance to AZD3965 develop in cancer cells?

A5: A potential mechanism of resistance to AZD3965 is the upregulation of MCT4 expression in

tumor cells.[1] MCT4, another lactate transporter, is not significantly inhibited by AZD3965 and

can compensate for the loss of MCT1 function by continuing to facilitate lactate efflux.[1] Cell

lines expressing both MCT1 and MCT4 have shown relative resistance to AZD3965.[1]

Troubleshooting Guide
Issue 1: Unexpectedly high cell viability in MCT1-positive cancer cell lines after AZD3965
treatment.

Possible Cause 1: Presence of MCT4. The cancer cell line may co-express MCT4, which

can compensate for MCT1 inhibition and maintain lactate efflux, thus promoting cell survival.

Troubleshooting Step: Perform Western blotting or immunohistochemistry to assess the

expression levels of both MCT1 and MCT4 in your cell line.[1]

Possible Cause 2: Suboptimal drug concentration or exposure.

Troubleshooting Step: Verify the concentration and stability of your AZD3965 stock

solution. Perform a dose-response experiment to determine the optimal inhibitory
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concentration for your specific cell line. The IC50 for lactate efflux inhibition in Raji cells is

approximately 5.12 nM.[1]

Issue 2: Observing significant off-target toxicity in in-vivo models at therapeutic doses.

Possible Cause 1: On-target ocular toxicity. As MCT1 is expressed in the retina, functional

changes in the eye are an expected on-target effect.

Troubleshooting Step: If feasible, incorporate electroretinography (ERG) into your in-vivo

study protocol to monitor retinal function.[7] In rats, ERG changes were observed at doses

of 50 to 1,000 mg/kg.[8] These changes were found to be reversible.[7]

Possible Cause 2: On-target cardiac toxicity. Inhibition of MCT1 in the heart may lead to

cardiac stress.

Troubleshooting Step: Monitor cardiac function in your animal models. In clinical trials,

which were informed by preclinical findings, cardiac troponin levels were monitored as a

safety biomarker.[4]

Data Presentation
Table 1: Inhibitory Potency and Selectivity of AZD3965 against Human MCT Isoforms

Transporter
Inhibition Constant
(Ki)

Selectivity vs.
MCT1

Reference

MCT1 1.6 nM - [5]

MCT2 20.0 nM ~12.5-fold [5]

MCT3
No inhibition up to 10

µM
>6250-fold [5][6]

MCT4
No inhibition up to 10

µM
>6250-fold [5][6]

Experimental Protocols
1. In Vitro Lactate Efflux Inhibition Assay
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Cell Seeding: Seed MCT1-expressing cells (e.g., Raji cells) in a multi-well plate and allow

them to adhere overnight.

Treatment: Treat the cells with a range of AZD3965 concentrations (e.g., 0-100 nM) for a

specified period (e.g., 4 hours).

Sample Collection: Collect the conditioned media from each well.

Lactate Measurement: Measure the lactate concentration in the collected media using a

lactate assay kit or by LC-MS.[1]

Data Analysis: Calculate the IC50 value for lactate efflux inhibition by plotting the lactate

concentration against the AZD3965 concentration.

2. In Vivo Ocular Toxicity Assessment (Rat Model)

Animal Model: Use pigmented rats (e.g., Long-Evans) for studies involving

electroretinography (ERG).[7][8]

Dosing: Administer AZD3965 orally at desired doses (e.g., 50, 200, 1000 mg/kg).[8]

Electroretinography (ERG):

Dark-adapt the rats for at least 2 hours prior to ERG recording.[7]

Anesthetize the animals.

Perform scotopic (dark-adapted) and photopic (light-adapted) ERG recordings at baseline

and at various time points post-dosing (e.g., 2 hours, 7 days) and after a recovery period.

[7][8]

Analyze the a-wave and b-wave amplitudes to assess photoreceptor and second-order

cell responses, respectively.[7]

Visual Acuity: Assess visual function using an optomotor reflex method.[7]

Visualizations
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Caption: Mechanism of AZD3965 action on a cancer cell.
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Caption: General workflow for preclinical assessment of AZD3965.
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Caption: Logical relationship of MCT4-mediated resistance to AZD3965.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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